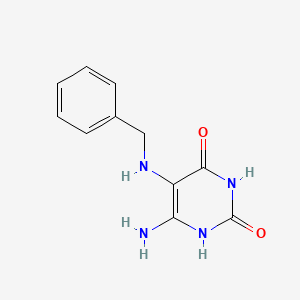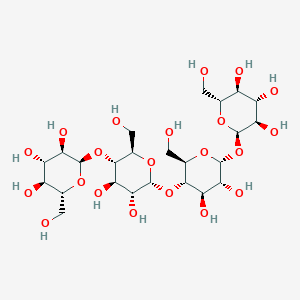
N-carbamoyl-L-valine
Übersicht
Beschreibung
N-carbamoyl-L-valine: is an organic compound with the molecular formula C₆H₁₂N₂O₃ It is a derivative of the amino acid L-valine, where the amino group is carbamoylated
Wirkmechanismus
Target of Action
The primary target of N-carbamoyl-L-valine is the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme is found in organisms like Agrobacterium sp. (strain KNK712) . It plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Mode of Action
This compound interacts with its target enzyme, N-carbamoyl-D-amino acid hydrolase, to facilitate the hydrolysis of N-carbamoyl-D-amino acids . This interaction and the subsequent hydrolysis process result in the production of useful intermediates for the synthesis of beta-lactam antibiotics .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of branched-chain amino acids (bcaas), including valine . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating the hydrolysis of N-carbamoyl-D-amino acids . This process produces useful intermediates for the synthesis of beta-lactam antibiotics , which are widely used in the treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as other amino acids, can affect the compound’s activity Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy
Biochemische Analyse
Biochemical Properties
N-carbamoyl-L-valine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, this compound can be hydrolyzed by N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases), yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on specific transporters or binding proteins . It can also affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aminocarbonylation of L-valine: One common method involves the reaction of L-valine with potassium cyanate (KNCO) in an aqueous solution.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the formation of N-carbamoyl-L-valine from L-valine and carbamoyl phosphate.
Industrial Production Methods: Industrial production often utilizes the aminocarbonylation method due to its simplicity and efficiency. The process involves dissolving L-valine and potassium cyanate in warm water and maintaining the pH using hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: N-carbamoyl-L-valine can undergo hydrolysis to produce L-valine and urea.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired outcome.
Substitution: Reagents such as halides or other nucleophiles can be used under appropriate conditions.
Major Products:
Hydrolysis: Produces L-valine and urea.
Substitution: Produces substituted valine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Peptides: N-carbamoyl-L-valine is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology:
Enzyme Studies: It is used in studies involving enzymes that catalyze the hydrolysis of carbamoyl groups.
Medicine:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of amino acid derivatives with therapeutic properties.
Industry:
Biocatalysis: Used in industrial biocatalytic processes to produce optically pure amino acids.
Vergleich Mit ähnlichen Verbindungen
N-carbamoyl-D-valine: An enantiomer of N-carbamoyl-L-valine with similar properties but different biological activities.
N-carbamoylvaline: A general term that can refer to either the L- or D- form of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it suitable for certain biochemical applications that require the L-form of the amino acid.
Eigenschaften
IUPAC Name |
(2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMIYHOSFNZKO-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357526 | |
| Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26081-02-7 | |
| Record name | N-(Aminocarbonyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26081-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene](/img/structure/B3050391.png)
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)


![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)
